molecular formula C6H10N2O B2665910 (1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one CAS No. 2287248-96-6

(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one

Cat. No.: B2665910
CAS No.: 2287248-96-6
M. Wt: 126.159
InChI Key: IKSTXALZXPOIQI-CRCLSJGQSA-N
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Description

(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one is a bicyclic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diazabicyclo compound with a methylating agent under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput screening for reaction optimization are often employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the diazabicyclo framework can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    (1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptane: Similar structure but lacks the ketone functional group.

    (1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-ol: Similar structure with an alcohol group instead of a ketone.

Uniqueness

(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one is unique due to its specific stereochemistry and the presence of the ketone functional group, which imparts distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

(1R,6S)-2-methyl-2,5-diazabicyclo[4.1.0]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-8-5-2-4(5)7-3-6(8)9/h4-5,7H,2-3H2,1H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSTXALZXPOIQI-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC2NCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2C[C@@H]2NCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287248-96-6
Record name rac-(1R,6S)-2-methyl-2,5-diazabicyclo[4.1.0]heptan-3-one
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